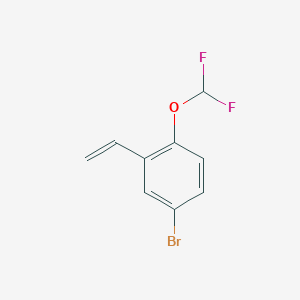

4-Bromo-1-difluoromethoxy-2-vinyl-benzene

Description

4-Bromo-1-difluoromethoxy-2-vinyl-benzene is a substituted benzene derivative featuring a bromine atom at the para position (C4), a difluoromethoxy group (-OCF₂H) at the ortho position (C1), and a vinyl group (-CH=CH₂) at the meta position (C2).

Properties

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-2-6-5-7(10)3-4-8(6)13-9(11)12/h2-5,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWVIWIVPXUONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromine atom

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-difluoromethoxy-2-vinyl-benzene can undergo various types of chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The vinyl group can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Bromine oxide derivatives

Reduction: Derivatives lacking the bromine atom

Substitution: Compounds with new functional groups introduced at the vinyl position

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-vinyl-benzene has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Medicine: It has potential use in drug discovery and development, particularly in designing new pharmaceuticals.

Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-1-difluoromethoxy-2-vinyl-benzene with key analogs, highlighting differences in substituents, properties, and applications:

Key Differences:

Difluoromethoxy (-OCF₂H) vs. trifluoromethoxy (-OCF₃): The latter is more electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions .

Physical Properties :

- The vinyl group increases molecular weight compared to methyl analogs (e.g., 257.05 vs. 233.04 g/mol).

- Halogenated analogs (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) exhibit higher density and boiling points due to increased halogen content .

Applications :

Biological Activity

4-Bromo-1-difluoromethoxy-2-vinyl-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis processes, and relevant case studies.

Chemical Structure and Properties

4-Bromo-1-difluoromethoxy-2-vinyl-benzene features a bromine atom and a difluoromethoxy group attached to a vinyl-substituted benzene ring. The presence of these functional groups suggests potential reactivity and biological interactions, making it a candidate for further investigation in pharmacological studies.

Biological Activity

The biological activity of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene has been characterized through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains. A study highlighted that certain difluoromethyl ethers demonstrated antibacterial activity against pathogens such as Xanthomonas oryzae and Pectobacterium carotovorum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Pathogen | MIC (μmol/L) |

|---|---|---|

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae | 333.75 |

| Pectobacterium carotovorum | 500 | |

| 4-Bromo-1-difluoromethoxy-2-vinyl-benzene | Xanthomonas campestris | TBD |

Anticancer Activity

The anticancer potential of compounds with similar structures has been documented in various studies. For example, some fluorinated aromatic compounds have shown selective cytotoxicity towards cancer cell lines, suggesting that the difluoromethoxy and bromine substituents may enhance their efficacy through specific interactions with cellular targets .

Case Study:

In a study involving structurally related compounds, researchers found that the introduction of halogen atoms significantly improved the selectivity and potency against certain cancer cell lines. This suggests that 4-Bromo-1-difluoromethoxy-2-vinyl-benzene may also possess similar properties worth exploring further.

The mechanisms by which 4-Bromo-1-difluoromethoxy-2-vinyl-benzene exerts its biological effects are likely multifaceted. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis. In anticancer contexts, it could interfere with cellular signaling pathways or induce apoptosis in malignant cells.

Synthesis and Derivatives

The synthesis of 4-Bromo-1-difluoromethoxy-2-vinyl-benzene can be achieved through various organic reactions, including electrophilic substitution reactions where bromine and difluoromethoxy groups are introduced onto the aromatic ring. The compound serves as a precursor for synthesizing more complex bioactive molecules.

Table 2: Synthesis Overview

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Electrophilic Substitution | Bromine, Difluoromethyl ether | Reflux in organic solvent |

| Reduction | Hydrogen gas + catalyst | Ambient conditions |

| Coupling | Vinyl halides | Base-catalyzed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.